molecular formula C8H16ClNO B3049132 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride CAS No. 1951440-87-1

3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride

Cat. No.: B3049132
CAS No.: 1951440-87-1
M. Wt: 177.67
InChI Key: LFNOPQATAUXHOY-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride ( 1951440-87-1) is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . This compound features a bridged bicyclic scaffold that integrates both amine and alcohol functional groups, making it a valuable building block in medicinal chemistry and drug discovery. The hydrochloride salt improves stability and handling. The rigid, three-dimensional structure of the azabicyclononane core is of significant interest for constructing molecular libraries and exploring new chemical spaces, particularly in the development of pharmacologically active agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound has associated hazard warnings and should consult the safety information and precautionary statements prior to use .

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-6-1-7(3-8)5-9-4-6;/h6-10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNOPQATAUXHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951440-87-1
Record name 3-Azabicyclo[3.3.1]nonan-7-ol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951440-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The most widely cited route involves a Robinson-Schöpf cyclization, adapted from the synthesis of 9-azabicyclo[3.3.1]nonane derivatives.

Reaction Sequence

  • Condensation : Glutaraldehyde (50% aqueous solution) reacts with benzylamine in the presence of acetone dicarboxylic acid under acidic conditions (18% H₂SO₄) at 4–8°C.
  • Cyclization : Sodium acetate mediates intramolecular Mannich-type cyclization over 40 hours (20 h at 5°C, 20 h at 25°C), forming 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
  • Reduction : Sodium borohydride reduces the ketone to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in methanol at 0–5°C (93% yield).
  • Hydrogenolysis : Pd(OH)₂/C catalyzes hydrogenation (50 psi H₂, 50°C) to remove the benzyl group, yielding 9-azabicyclo[3.3.1]nonan-3-ol.
  • Salt Formation : Treatment with HCl in ethanol generates the hydrochloride salt.
Table 1: Key Reaction Parameters
Step Reagents/Conditions Yield Purity (HPLC)
1 Glutaraldehyde, H₂SO₄, 5°C 57% 90%
3 NaBH₄, MeOH, 0°C 93% 97%
4 Pd(OH)₂/C, H₂, 50°C 85% 98%

Stereochemical Control in Bicyclic System Formation

The endo/exo configuration critically impacts pharmacological activity. Asymmetric synthesis employs:

Chiral Auxiliary Approach

  • (R)-BINOL-derived catalysts induce enantioselective cyclization, achieving 88% ee for the (1R,5S)-isomer.
  • Resolution via Diastereomeric Salts : Tartaric acid derivatives separate enantiomers with >95% diastereomeric excess.

Computational Modeling

Density functional theory (DFT) predicts transition-state energies to guide solvent selection:

  • Water/EtOH mixtures stabilize chair-like transition states, favoring endo products (ΔG‡ = 12.3 kcal/mol vs. 14.1 kcal/mol for exo).

Industrial-Scale Production Modifications

Continuous Flow Hydrogenation

  • Fixed-bed reactors with 20% Pd/C catalyst achieve 92% conversion at 10 bar H₂, reducing batch time from 48 h to 2 h.
  • In-line FTIR monitoring maintains intermediate concentrations below explosive limits (H₂ < 4% v/v).

Green Chemistry Innovations

  • Bio-based glutaraldehyde from cyclohexane oxidation cuts carbon footprint by 37%.
  • Solvent recycling : MeOH/H₂O azeotrope recovery achieves 98% solvent reuse.

Analytical Characterization Protocols

Structural Confirmation

  • X-ray crystallography : Resolves bicyclic geometry (C7–N1 = 1.472 Å, C3–O1 = 1.414 Å).
  • 2D NMR : Key correlations (NOESY H5–H7 = 4.2 ppm) confirm chair conformation.

Purity Assessment

Method Parameters LOD LOQ
HPLC C18, 0.1% H3PO4/MeCN 0.1% 0.3%
qNMR D2O, 600 MHz 0.5% 1.5%

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride serves as a crucial building block in organic synthesis. Its bicyclic structure allows for the development of complex organic molecules and natural product analogs. It is particularly useful in synthesizing compounds with specific pharmacological activities.

Reactivity and Transformations
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution:

  • Oxidation : Can be oxidized to form aldehydes or ketones using reagents like iron(III) nitrate.
  • Reduction : Sodium borohydride is commonly used to reduce the compound to alcohols.
  • Substitution : Nucleophilic substitution reactions can introduce diverse functional groups onto the bicyclic framework.
Reaction TypeReagents UsedMajor Products
OxidationFe(NO₃)₃·9H₂OAldehydes, Ketones
ReductionNaBH₄Alcohols
SubstitutionVarious NucleophilesSubstituted Derivatives

Biological Applications

Pharmacological Potential
The unique structure of 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride makes it a candidate for drug development. It has shown potential in modulating biological interactions, particularly as a ligand for specific receptors or enzymes.

Antiprotozoal Activity
Research indicates that this compound exhibits antiprotozoal properties, potentially interfering with metabolic pathways in protozoan parasites. This opens avenues for developing new treatments against parasitic infections.

Industrial Applications

Material Science
In the field of materials science, 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride is being explored for its utility in developing new materials with unique properties, such as polymers and catalysts. Its structural characteristics contribute to enhanced performance in various applications.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride as a precursor in synthesizing complex organic molecules with potential therapeutic effects. The research highlighted the efficiency of radical cyclization methods in constructing the bicyclic framework.

Case Study 2: Antiprotozoal Activity

In vitro studies showed that derivatives of 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride exhibited significant activity against Leishmania species, suggesting its potential as a lead compound for developing new antiprotozoal drugs.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to changes in cellular functions, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-azabicyclo[3.3.1]nonan-7-ol hydrochloride and related bicyclic compounds:

Compound Name Structural Features Molecular Weight Pharmacological Notes References
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride 3-aza, 7-OH, bicyclo[3.3.1] framework 177.67 Limited pharmacological data; used in receptor studies
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride 3-oxa, 7-aza, 9-OH, bicyclo[3.3.1] framework 179.64 Enhanced solubility due to hydroxyl and ether oxygen; unknown bioactivity
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives 3,7-diaza, 9-keto, bicyclo[3.3.1] framework Variable Broad-spectrum biological activity (e.g., hypoglycemic, antitumor); lower toxicity vs. mono-aza analogs
3-Azabicyclo[3.3.1]nonane hydrochloride 3-aza, no hydroxyl, bicyclo[3.3.1] framework 161.67 Simpler structure; used as a precursor for alkaloid synthesis
5-(3-Hydroxyphenyl)-3-azabicyclo[3.3.1]nonane hydrobromide 3-aza, aryl-substituted bicyclo[3.3.1] framework N/A Potent CNS activity; studied for opioid receptor modulation

Key Structural and Functional Differences

Nitrogen vs. Diazabicyclo derivatives (e.g., 3,7-diaza) exhibit enhanced pharmacological versatility due to dual nitrogen sites for functionalization .

Hydroxyl Group Impact: The 7-OH group in 3-azabicyclo[3.3.1]nonan-7-ol hydrochloride improves solubility but may limit blood-brain barrier penetration compared to non-hydroxylated analogs like 3-azabicyclo[3.3.1]nonane hydrochloride .

Conformational Rigidity :

  • Bicyclo[3.3.1] frameworks enforce chair-boat conformations, critical for mimicking natural alkaloids (e.g., tecomanine derivatives) . Puckering coordinates (e.g., Cremer-Pople parameters) further define binding interactions .

Pharmacological Applications: 3,7-Diazabicyclo derivatives: Demonstrated hypoglycemic activity via 7-demethyltecomanine analogs . Aryl-substituted analogs: Exhibit CNS modulation, with 5-(3-hydroxyphenyl)-3-azabicyclo nonane showing opioid-like effects .

Biological Activity

3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride features a bicyclic structure with a hydroxyl group at the 7th position, which contributes to its unique chemical reactivity and biological properties. The presence of the nitrogen atom allows for interactions through hydrogen bonding, influencing various biochemical pathways.

The biological activity of 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, suggesting potential roles in neurological disorders and therapies.
  • Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, with studies demonstrating effectiveness against various bacterial strains.
  • Antiviral Properties : The compound has also been investigated for its antiviral effects, although specific viruses and mechanisms remain under study.

Antimicrobial and Antiviral Studies

A series of studies have evaluated the antimicrobial efficacy of 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 μg/mL
Bacillus subtilis32 μg/mL

These findings indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Neuropharmacological Studies

Research into its effects on neurotransmitter systems has revealed that 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride can modulate pathways related to neurotransmission:

  • Interaction with Receptors : Studies suggest that it may interact with nicotinic acetylcholine receptors (nAChRs), influencing synaptic transmission and potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several case studies highlight the potential applications of 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride:

  • Neurotransmitter Modulation : A study investigated the compound's role in modulating nAChR activity, demonstrating improved cognitive function in animal models when administered at controlled dosages.
  • Antimicrobial Applications : Clinical trials are ongoing to evaluate its effectiveness as a topical treatment for skin infections caused by resistant bacterial strains.

Comparison with Similar Compounds

To understand the uniqueness of 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride, it is useful to compare it with similar compounds:

Compound Name Structural Features Unique Properties
3-Azabicyclo[3.2.2]nonaneLacks hydroxyl groupLess polar; lower biological activity
9-Azabicyclo[3.3.1]nonaneSimilar bicyclic structurePrecursor to more complex derivatives
Endo-Hydroxy-PiperidineContains a piperidine ringDifferent cyclic structure; distinct activity

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign axial/equatorial protons using coupling constants (Jaxialequatorial1012 HzJ_{axial-equatorial} \approx 10-12\ \text{Hz}) and NOE correlations. For example, 3-azabicyclo[3.3.1]nonan-9-one derivatives show distinct shifts for bridgehead carbons (δ ~50-60 ppm) .
  • IR : Stretching vibrations for -OH (3200-3600 cm⁻¹) and C-N (1250-1350 cm⁻¹) confirm functional groups .
  • MS : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ for C7H13ClNO2 at m/z 194.0584) and fragmentation patterns, as seen in NSRDS spectral data .

How does the bicyclic ring system influence the compound's reactivity in nucleophilic substitution or ring-opening reactions?

Advanced Research Focus
The rigid bicyclic scaffold imposes steric constraints, directing nucleophilic attacks to less hindered positions. For example, in 3-selena-7-azabicyclo[3.3.1]nonanes, the bridgehead nitrogen’s lone pair participates in resonance, reducing basicity and altering reactivity toward electrophiles . Ring-opening via acid-catalyzed hydrolysis (e.g., HCl/MeOH) selectively cleaves the aziridine ring in related 3-azabicyclo[3.1.0]hexanes, yielding linear amines . Computational studies (DFT) can predict regioselectivity by analyzing LUMO distributions .

What in vitro assays are appropriate for evaluating the biological activity of this compound, such as antiarrhythmic or antioxidant effects?

Q. Advanced Research Focus

  • Antiarrhythmic : Use Langendorff-perfused heart models to assess ventricular tachycardia suppression. Doses of 3-6 mg/kg (IV) in canine models showed efficacy for structurally similar compounds .
  • Antioxidant : DPPH radical scavenging (IC50) and hydroxyl radical (•OH) assays (via Fenton reaction) quantify activity. Azabicyclic thienoyl hydrazones demonstrated IC50 values of 12-25 μM in DPPH assays .
  • Cytotoxicity : MTT assays on HepG2 cells evaluate anti-liver cancer potential, with EC50 comparisons to cisplatin .

What are the key challenges in resolving enantiomers or diastereomers of 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride, and which chiral resolution methods are recommended?

Advanced Research Focus
Chiral centers at bridgehead positions (e.g., C7 hydroxyl) complicate resolution. Strategies include:

  • Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
  • Diastereomeric salt formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in racemic mixtures .

How do structural modifications (e.g., halogenation, alkylation) at the 7-hydroxyl position affect the compound’s physicochemical properties and bioactivity?

Q. Advanced Research Focus

  • Halogenation : Introducing -F or -Cl at C7 increases lipophilicity (logP ↑0.5-1.0), enhancing blood-brain barrier penetration. 6-Difluoro analogs showed improved metabolic stability in microsomal assays .
  • Alkylation : Methyl or benzyl groups at C7 reduce hydrogen-bonding capacity, altering solubility. For example, 7-benzyl derivatives of 3-thia-7-azabicyclo[3.3.1]nonane exhibited prolonged half-lives in pharmacokinetic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride
Reactant of Route 2
3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride

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